Methyl 3-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 3-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing this compound involves the esterification of 3-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production: Industrially, the compound can be synthesized using a high-pressure reactor where 3-methyl-1H-pyrrole-2-carboxylic acid is reacted with methanol in the presence of a catalyst like zinc oxide. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrrole-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-methyl-1H-pyrrole-2-carboxaldehyde using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position. Reagents like bromine or chlorine can be used to introduce halogen atoms into the ring structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenation Reagents: Bromine, chlorine.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 3-Methyl-1H-pyrrole-2-carboxaldehyde.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Methyl 3-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, which can be used in the study of various biological processes.
Medicine: It is involved in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Methyl 3-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Methyl 1-methylpyrrole-2-carboxylate: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.
Ethyl 3-methyl-1H-pyrrole-2-carboxylate: The ethyl ester variant, which may have different solubility and reactivity properties.
3-Methyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of esters like this compound.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 3-methyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8-6(5)7(9)10-2/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQAWKPLZMZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640610 | |
Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40611-69-6 | |
Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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